1-methyl-4-(3-phenylbutyl)piperazine
Description
Properties
IUPAC Name |
1-methyl-4-(3-phenylbutyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(15-6-4-3-5-7-15)8-9-17-12-10-16(2)11-13-17/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUXBMVYMBNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-(3-phenylbutyl)piperazine can be synthesized through various methods. One common approach involves the alkylation of piperazine with 3-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reductive amination of 1-methylpiperazine with 3-phenylbutanal using a reducing agent like sodium triacetoxyborohydride. This reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods allow for scalable production while maintaining high standards of safety and quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(3-phenylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-methyl-4-(3-phenylbutyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and antidepressant properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-phenylbutyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation affects various signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazines
Key Observations:
- Electron-Withdrawing Groups (e.g., trifluoromethyl, nitro): Enhance enzyme inhibition (e.g., FLT3 kinase in AML cells) but may reduce solubility .
- Lipophilic Chains (e.g., 3-phenylbutyl, adamantyl): Improve membrane penetration and receptor binding, as seen in sigma receptor-targeted anticancer agents .
- Selenium/Thiadiazole Moieties: Influence redox interactions (e.g., radical modulation) or antimicrobial activity .
Pharmacological Activity Profiles
Table 2: Pharmacological Comparison
*Hypothesized based on structural similarity to adamantane derivatives with proven anticancer activity.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-4-(3-phenylbutyl)piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation of the piperazine core with 3-phenylbutyl halides or via reductive amination. Key steps include:
- Alkylation : Using 1-methylpiperazine and 3-phenylbutyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ at 60–80°C for 12–24 hours .
- Reductive Amination : Condensing 1-methylpiperazine with 3-phenylbutyraldehyde using NaBH₃CN or H₂/Pd-C in methanol, achieving yields of 60–75% .
Optimization requires monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjusting catalyst loading (e.g., Pd catalysts for coupling reactions) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry. Key signals include piperazine N-CH₃ (~2.3 ppm) and aromatic protons (7.1–7.4 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning. Piperazine derivatives often exhibit chair conformations with axial/equatorial substituents .
- Physicochemical Profiling : Determine solubility (logP via HPLC), melting point (DSC), and stability (TGA). This compound is lipophilic (logP ~3.2) and stable below 200°C .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-468 or HeLa) at 10–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptors) using [³H]spiperone .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural analogs (e.g., dopamine D3 for piperazine derivatives) .
- Docking Workflow :
- Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).
- Use AutoDock Vina or Schrödinger Glide with receptor PDB IDs (e.g., 3PBL for D3).
- Analyze binding poses for hydrogen bonds (e.g., piperazine N with Asp110) and hydrophobic interactions (phenylbutyl group with Val87) .
- Validation : Compare docking scores (∆G) with experimental IC₅₀ values to refine models .
Q. How do structural modifications (e.g., fluorination or sulfonation) alter the compound’s pharmacokinetic profile?
Methodological Answer:
- Fluorination : Introduce at the phenyl ring to enhance metabolic stability. Assess via microsomal assays (human liver microsomes, 1 mg/mL, 60 min). Fluorinated analogs show 2–3× longer t₁/₂ than parent .
- Sulfonation : Attach -SO₂ groups to improve solubility. Measure logD (octanol-water) and permeability (Caco-2 monolayers). Sulfonated derivatives exhibit logD ~1.8 vs. 3.2 for parent .
- ADME Modeling : Use SwissADME or ADMETLab2.0 to predict bioavailability (%F) and BBB penetration .
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
Methodological Answer:
- Dose-Response Analysis : Test across a broad range (1 nM–100 µM) to identify biphasic effects. For example, neuroprotection at <10 µM but cytotoxicity at >50 µM .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 inhibition) .
- Mechanistic Studies : Use RNA-seq or phosphoproteomics to map pathways (e.g., apoptosis vs. Nrf2 activation) .
Q. What strategies improve the enantiomeric purity of chiral analogs during synthesis?
Methodological Answer:
- Chiral Resolutions : Use (R)- or (S)-mandelic acid for diastereomeric salt formation. Monitor purity via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed alkylations. Enantiomeric excess (ee) >90% achievable with optimized catalyst ratios .
- Dynamic Resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of racemates in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
